molecular formula C13H16F3N B11739855 (Cyclopropylmethyl)({2-[4-(trifluoromethyl)phenyl]ethyl})amine

(Cyclopropylmethyl)({2-[4-(trifluoromethyl)phenyl]ethyl})amine

Cat. No.: B11739855
M. Wt: 243.27 g/mol
InChI Key: SHJLUKDDAVSTPL-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)({2-[4-(trifluoromethyl)phenyl]ethyl})amine is an organic compound with the molecular formula C12H14F3N It is known for its unique structure, which includes a cyclopropylmethyl group and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)({2-[4-(trifluoromethyl)phenyl]ethyl})amine typically involves the reaction of cyclopropylmethylamine with 2-[4-(trifluoromethyl)phenyl]ethyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)({2-[4-(trifluoromethyl)phenyl]ethyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Derivatives with different functional groups

Scientific Research Applications

(Cyclopropylmethyl)({2-[4-(trifluoromethyl)phenyl]ethyl})amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)({2-[4-(trifluoromethyl)phenyl]ethyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The cyclopropylmethyl group may contribute to the compound’s stability and resistance to metabolic degradation. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (Cyclopropylmethyl)({2-[4-(trifluoromethyl)phenyl]methyl})amine
  • (Cyclopropylmethyl)({2-[4-(trifluoromethyl)phenyl]propyl})amine
  • (Cyclopropylmethyl)({2-[4-(trifluoromethyl)phenyl]butyl})amine

Uniqueness

(Cyclopropylmethyl)({2-[4-(trifluoromethyl)phenyl]ethyl})amine is unique due to its specific combination of a cyclopropylmethyl group and a trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical and physical properties, such as increased stability, enhanced binding affinity, and unique reactivity patterns, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C13H16F3N

Molecular Weight

243.27 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2-[4-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C13H16F3N/c14-13(15,16)12-5-3-10(4-6-12)7-8-17-9-11-1-2-11/h3-6,11,17H,1-2,7-9H2

InChI Key

SHJLUKDDAVSTPL-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNCCC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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